molecular formula C27H21ClN4 B12680746 2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine CAS No. 121815-32-5

2-(Chloromethyl)-2-methyl-1,5-diphenyl-imidazo[4,5-b]phenazine

Cat. No.: B12680746
CAS No.: 121815-32-5
M. Wt: 436.9 g/mol
InChI Key: UBERRFODXNLVPT-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine is a complex organic compound belonging to the class of imidazoline derivatives This compound is characterized by its unique structure, which includes a chloromethyl group, a methyl group, and two phenyl groups attached to an imidazoline ring fused with a phenazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine typically involves multiple steps. One common method includes the nucleophilic substitution of 2,3-dibromomethyl-pyrazino[2,3-b]phenazine with appropriate reagents such as propanol, morpholine, and potassium thiocyanate . Another approach involves the condensation reaction of 2,3-diaminophenazine with different aromatic aldehydes or acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with morpholine yields 2,3-bis-(4-morpholinylmethyl)-pyrazino[2,3-b]phenazine .

Scientific Research Applications

2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine involves its interaction with molecular targets and pathways within cells. The compound can interfere with cellular processes such as protein synthesis and signal transduction, leading to its biological effects . For instance, in photodynamic therapy, the compound generates reactive oxygen species that cause cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Chloromethyl)-2-methyl-1,5-diphenyl-5-hydro-3-imidazolino(4,5-b)phenazine is unique due to its specific structural features, such as the chloromethyl and methyl groups attached to the imidazoline ring. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds.

Properties

CAS No.

121815-32-5

Molecular Formula

C27H21ClN4

Molecular Weight

436.9 g/mol

IUPAC Name

2-(chloromethyl)-2-methyl-1,5-diphenylimidazo[4,5-b]phenazine

InChI

InChI=1S/C27H21ClN4/c1-27(18-28)30-23-17-25-22(16-26(23)32(27)20-12-6-3-7-13-20)29-21-14-8-9-15-24(21)31(25)19-10-4-2-5-11-19/h2-17H,18H2,1H3

InChI Key

UBERRFODXNLVPT-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C2C=C3C(=NC4=CC=CC=C4N3C5=CC=CC=C5)C=C2N1C6=CC=CC=C6)CCl

Origin of Product

United States

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